

A Technical Guide to the Physicochemical Properties of Dicreatine Citrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicreatine citrate, a salt formed from creatine and citric acid, is a substance of interest in the fields of pharmaceutical and nutritional sciences. Its physicochemical properties are critical to its formulation, stability, and bioavailability. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **dicreatine citrate**, including its melting point, solubility, and stability profile. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of relevant biological signaling pathways influenced by creatine.

Introduction

Creatine is a naturally occurring nitrogenous organic acid that plays a pivotal role in cellular energy homeostasis, primarily in muscle and brain tissue. In supplementation, various forms of creatine have been developed to enhance its physical and physiological properties. **Dicreatine citrate** is a salt composed of two creatine cations and one citrate dianion.^[1] Understanding its fundamental physicochemical properties is essential for the development of stable, effective, and bioavailable formulations.

Physicochemical Properties

The key physicochemical properties of **dicreatine citrate** are summarized in the tables below, offering a comparative look at related creatine compounds where data is available.

Table 1: General Physicochemical Properties of Dicreatine Citrate

Property	Value	Reference
Molecular Formula	$C_{14}H_{26}N_6O_{11}$	[2]
Molecular Weight	454.39 g/mol	[2]
Appearance	White crystalline powder	[1]
Creatine Content	Approximately 57.7% (wt.)	[3]

Table 2: Melting Point of Creatine and its Salts

Compound	Melting Point (°C)	Reference
Dicreatine Citrate	~146	[3]
Tricreatine Citrate	~154	[3]
Creatine Monohydrate	Decomposes at ~255	[4]

Table 3: Aqueous Solubility of Creatine and its Salts at 25°C

Compound	Solubility (g/L)	Reference
Dicreatine Citrate	Higher than creatine and creatine monohydrate	[5]
Creatine Monohydrate	~14	[6]
Creatine	~13.3 (at 18°C)	[4]

Note: Specific quantitative solubility data for pure **dicreatine citrate** is not readily available in the reviewed literature, though its solubility is noted to be higher than that of creatine monohydrate.

Table 4: Intrinsic Dissolution Rate of Creatine Compounds

Compound	Intrinsic Dissolution Rate (mg·cm ⁻² ·min ⁻¹)	Reference
Dicreatine Citrate	7.61	[7]
Creatine	6.92	[7]
Creatine Monohydrate	5.18	[7]

pKa and Stability

A specific pKa value for **dicreatine citrate** is not available in the reviewed literature. However, the pKa values of its constituent molecules, creatine and citric acid, provide insight into the nature of the salt. Creatine is a weak base with a pKb of 11.02 at 25°C, and it can form salts with strong acids (pKa < 3.98).[8] Citric acid is a tribasic acid with pKa values of approximately 3.13, 4.76, and 6.40. The first pKa of citric acid is low enough to form a salt with creatine.[6][9]

The stability of creatine is highly dependent on pH and temperature. In aqueous solutions, creatine can degrade to creatinine through an intramolecular cyclization reaction.[6] This degradation is accelerated at lower pH values and higher temperatures.[6]

A study on an effervescent formulation containing **dicreatine citrate** found that in solution, it dissociates to creatine, which then degrades.[10] In this specific formulation, 90% degradation of creatine was observed within 45 days at room temperature, while at refrigerated conditions (4°C), the degradation was approximately 80% over the same period.[10] The pH of the room temperature samples increased from 3.6 to 4.5 during storage.[10] In the solid state, however, **dicreatine citrate** showed no conversion to creatine under various humidity conditions.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **dicreatine citrate** are outlined below.

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a fundamental technique for the quantification of creatine and its degradation product, creatinine, and can be readily applied to the analysis of **dicreatine citrate**.

- Objective: To determine the concentration of **dicreatine citrate** (by analyzing its creatine content) and creatinine in a sample.
- Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
- Chromatographic Conditions (example):
 - Column: A porous graphitic carbon column or a C18 column can be used.[11][12]
 - Mobile Phase: A simple mobile phase can consist of an aqueous solution of an ammonium salt, such as 0.045 M ammonium sulfate in water.[12] Alternatively, a mixture of water, acetonitrile, and an acid like trifluoroacetic acid (TFA) can be employed.[11]
 - Flow Rate: Typically around 0.75 to 1.0 mL/min.[12][13]
 - Detection: UV detection at approximately 205-220 nm.[12][14]
 - Column Temperature: Maintained at a constant temperature, for example, 30°C or 45°C. [13][15]
- Sample Preparation:
 - Accurately weigh a sample of **dicreatine citrate** and dissolve it in the mobile phase or a suitable solvent to a known concentration.
 - Filter the sample solution through a 0.45 µm syringe filter before injection.
- Analysis:
 - Inject a known volume of the prepared sample into the HPLC system.

- Record the chromatogram and identify the peaks corresponding to creatine and creatinine based on their retention times, determined using standard solutions.
- Quantify the amount of each compound by comparing the peak areas to a standard curve generated from solutions of known concentrations.

Melting Point Determination

- Objective: To determine the temperature at which **dicreatine citrate** transitions from a solid to a liquid.
- Instrumentation: A capillary melting point apparatus.
- Procedure:
 - Finely powder the **dicreatine citrate** sample.
 - Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
 - Then, decrease the heating rate to 1-2°C per minute.
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Saturated Solubility Determination

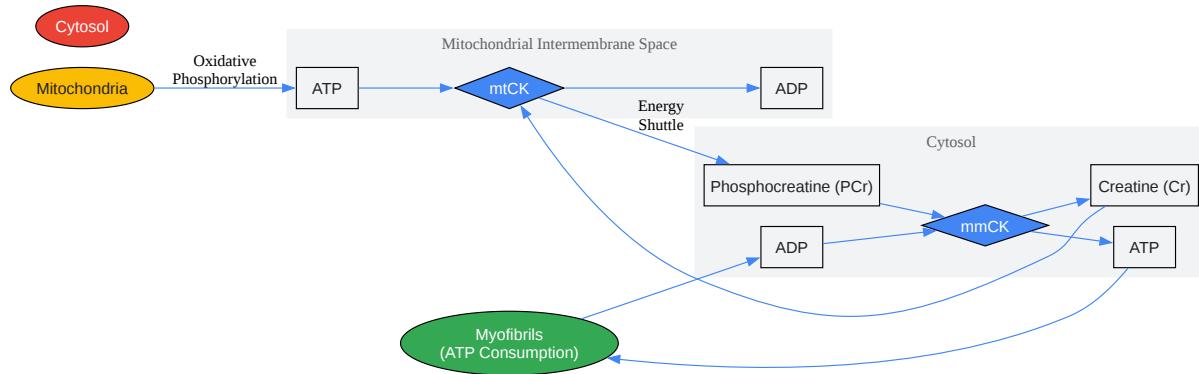
- Objective: To determine the maximum amount of **dicreatine citrate** that can dissolve in a given amount of solvent at a specific temperature.
- Procedure:
 - Add an excess amount of **dicreatine citrate** to a known volume of solvent (e.g., deionized water) in a sealed container.

- Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, centrifuge or filter the suspension to separate the undissolved solid.
- Withdraw a known volume of the clear supernatant.
- Dilute the supernatant to a suitable concentration and analyze the creatine content using a validated HPLC method (as described in 4.1).
- Calculate the concentration of **dicreatine citrate** in the saturated solution.

Intrinsic Dissolution Rate (IDR) Determination

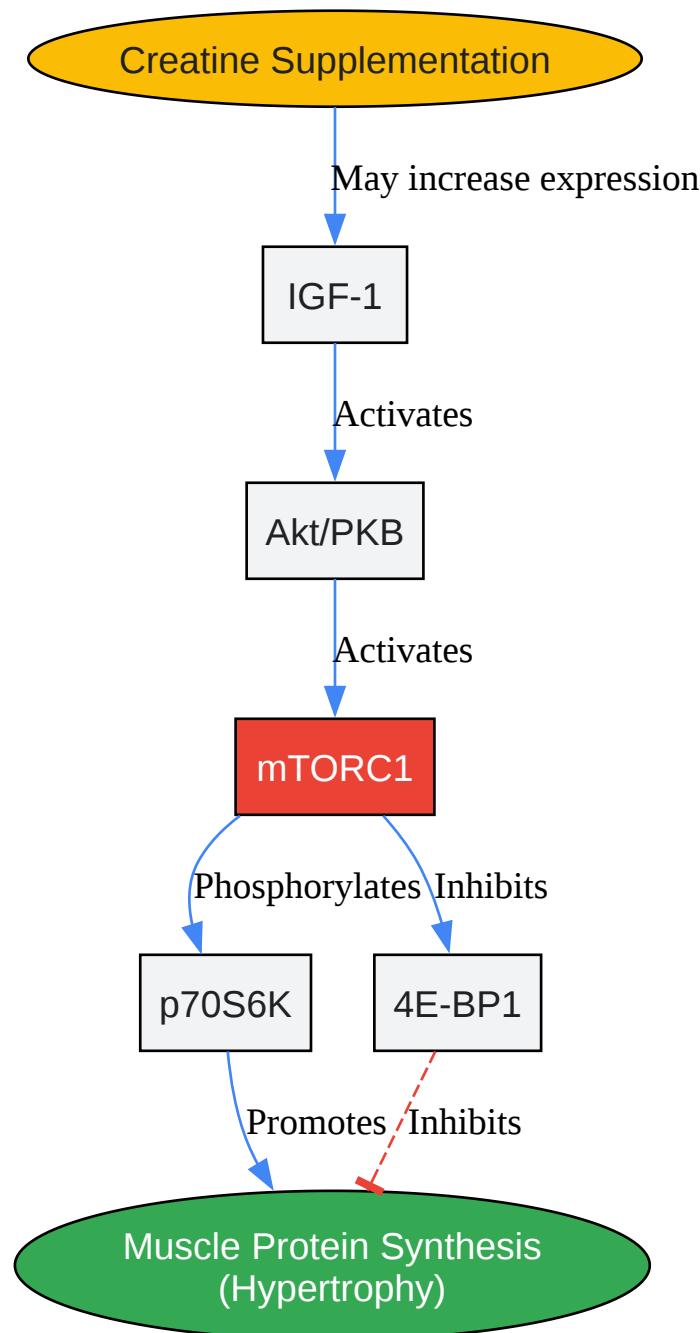
- Objective: To measure the dissolution rate of a pure substance from a constant surface area.
- Instrumentation: A rotating disk intrinsic dissolution apparatus (Wood's apparatus).
- Procedure:
 - Prepare a compact disc of **dicreatine citrate** by compressing a known weight of the powder in a die at a specific pressure. The surface area of the disc should be well-defined (e.g., 0.5 cm²).[\[16\]](#)
 - Mount the die in the holder of the rotating disk apparatus.
 - Immerse the disc in a known volume of dissolution medium (e.g., buffered solution at a specific pH) maintained at a constant temperature (e.g., 37°C).
 - Rotate the disc at a constant speed (e.g., 100 rpm).[\[17\]](#)
 - Withdraw samples of the dissolution medium at predetermined time intervals.
 - Analyze the concentration of dissolved creatine in each sample using HPLC.
 - Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.[\[16\]](#)

Thermal Analysis (Differential Scanning Calorimetry - DSC)

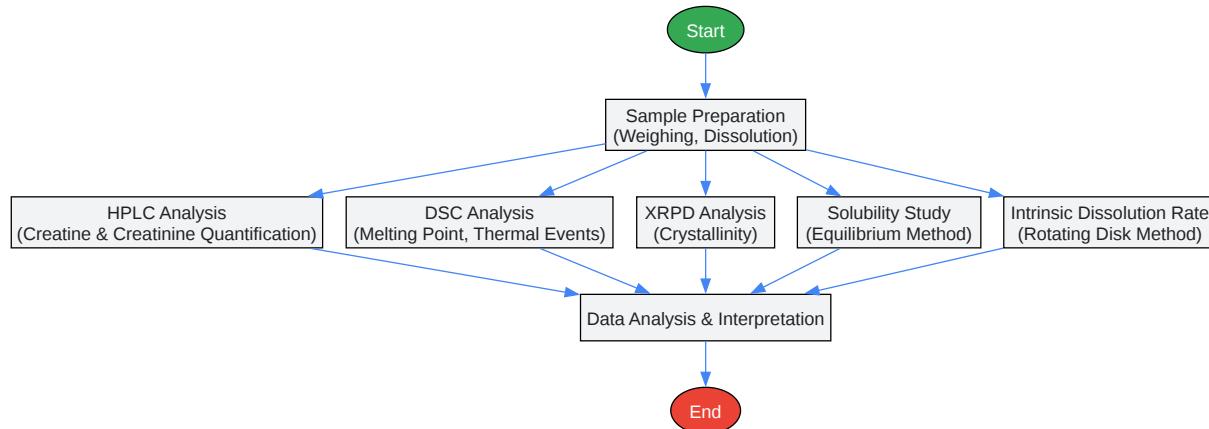

- Objective: To study the thermal transitions of **dicreatine citrate** as a function of temperature.
- Instrumentation: A differential scanning calorimeter.
- Procedure:
 - Accurately weigh a small amount of the **dicreatine citrate** sample (typically 2-5 mg) into an aluminum pan.
 - Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.
 - Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
 - The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events such as melting, decomposition, or phase transitions.[18]

X-Ray Powder Diffraction (XRPD)

- Objective: To characterize the crystalline structure of **dicreatine citrate**.
- Instrumentation: An X-ray powder diffractometer.
- Procedure:
 - Place a small amount of the powdered **dicreatine citrate** sample on a sample holder.
 - Expose the sample to a monochromatic X-ray beam.
 - The diffractometer measures the intensity of the scattered X-rays as a function of the scattering angle (2θ).
 - The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for the crystalline structure of the compound.[19]


Signaling Pathways and Experimental Workflows

The biological effects of creatine are mediated through various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow.


[Click to download full resolution via product page](#)

Caption: The Creatine Kinase/Phosphocreatine energy shuttle.

[Click to download full resolution via product page](#)

Caption: Simplified overview of the mTOR signaling pathway influenced by creatine.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This technical guide has synthesized the available data on the physicochemical properties of **dicreatine citrate**. Key quantitative data for melting point and intrinsic dissolution rate have been presented, along with qualitative and semi-quantitative information on solubility and stability. The provided experimental protocols offer a foundation for the consistent and accurate characterization of this compound. The diagrams of the creatine kinase system and mTOR pathway provide a visual context for the biological significance of creatine. Further research to establish a definitive pKa value and a comprehensive stability profile under various conditions would be beneficial for the continued development and application of **dicreatine citrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dicreatine citrate | C14H26N6O11 | CID 25116575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6211407B1 - Dicreatine citrate and tricreatine citrate and method of making same - Google Patents [patents.google.com]
- 4. Creatine | C4H9N3O2 | CID 586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the pKa value of the hydroxyl group in the alpha-hydroxycarboxylates citrate, malate and lactate by ¹³C NMR: implications for metal coordination in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Research Portal [researchworks.creighton.edu]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]

- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Dicreatine Citrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180860#physicochemical-properties-of-dicreatine-citrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com